Butylmethyldichlorosilane
Overview
Description
Butylmethyldichlorosilane is a compound that is related to the field of organosilicon chemistry. It is a derivative of silane where butyl and methyl groups are attached to the silicon atom, along with two chlorine atoms. This compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the context of silicon chemistry and its interactions with various organic and inorganic substituents.
Synthesis Analysis
The synthesis of organosilicon compounds with butyl groups can be inferred from the electrochemical synthesis of network polygermanes and polysilanes, where butyltrichlorosilane is reduced electrochemically to form a butyl-substituted network polysilane . This method could potentially be adapted for the synthesis of butylmethyldichlorosilane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is of great interest due to the unique bonding properties of silicon. For instance, the X-ray analysis of a 1,2,3-Trisila derivative revealed an unusually short Si−Si bridging bond, which is indicative of the unique structural characteristics that silicon can exhibit in these compounds . While this does not directly describe butylmethyldichlorosilane, it provides insight into the types of structural analyses that could be applied to understand its molecular geometry.
Chemical Reactions Analysis
The reactivity of organosilicon compounds is highlighted in several studies. For example, the reaction of a disilyne compound with butenes produced disilacyclobutenes in a stereospecific manner . This showcases the potential for butylmethyldichlorosilane to undergo similar addition reactions with alkenes or other π-bonds, leading to the formation of novel cyclic or acyclic organosilicon compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl-substituted polysilanes were explored through the synthesis of network polymers with extended absorption in the visible range . These properties are crucial for understanding the behavior of butylmethyldichlorosilane in various environments and could inform its potential applications in materials science or as an intermediate in organic synthesis.
Scientific Research Applications
Poly(propylene)/Organoclay Nanocomposite Formation
Butylmethyldichlorosilane is implicated in the formation of organophilic layered nanosilicates for poly(propylene) compounds, enhancing their mechanical properties significantly. The silicate modification process involves cation exchange with alkyl amines, resulting in increased interlayer spacing of the organophilic silicates. The presence of butyl (C4) amine modifiers, in conjunction with specific compatibilizers, promotes the exfoliation of individual silicate layers within the poly(propylene) matrix, thus reinforcing the matrix significantly (Reichert et al., 2000).
Applications in Material Synthesis and Analysis
Synthesis and Structural Characterization of Silanediols and Stannasiloxane
Hydrolysis of ferrocenyldichlorosilanes, including those with n-butyl substituents, leads to the formation of new ferrocenylsilanediols. These silanediols exhibit interesting self-assembling properties and hydrogen bonding interactions, forming complex structures. The study also explores the transformation of these compounds into a novel material, a ferrocenyl stannasiloxane, showing unique structural characteristics (Reyes-García et al., 2001).
Diastereoselective Silacyclopropanations of Chiral Alkenes
Butylmethyldichlorosilane derivatives are used in the diastereoselective silacyclopropanation of chiral olefins, yielding complex silacycles. This process is significant due to its high diastereoselectivity and broad functional group tolerance, indicating potential applications in synthesizing polyoxygenated products (Driver et al., 2002).
Applications in Environmental Analysis and Protection
Extraction and Passive Sampling of Endocrine-Disrupting Chemicals
Butylmethyldichlorosilane is potentially involved in the synthesis or processing of ionic liquids (ILs) used for extracting organic contaminants from sediments and in passive sampling as a receiving phase material. These processes are crucial for monitoring and managing environmental pollutants, especially endocrine-disrupting chemicals (Wang et al., 2013).
Applications in Chemical Analysis Techniques
Speciation Analysis of Butyltin Compounds in Seawater
The compound is instrumental in methods for the extraction of butyltin compounds from seawater, providing a solvent-free approach with significant sensitivity and specificity. This application is crucial for monitoring marine pollution and ensuring the safety of marine ecosystems (Jiang et al., 2000).
Safety And Hazards
Butylmethyldichlorosilane should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
properties
IUPAC Name |
butyl-dichloro-methylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACGRVDRVCFSEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939439 | |
Record name | Butyl(dichloro)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butylmethyldichlorosilane | |
CAS RN |
18147-23-4 | |
Record name | Butyldichloromethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18147-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, butyldichloromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018147234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, butyldichloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl(dichloro)methylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyldichloromethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.